7-methoxy-4aH-quinazolin-4-one
Description
7-Methoxy-4aH-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a methoxy substituent at position 7 and a partially saturated 4aH configuration. Quinazolinones are recognized for diverse pharmacological activities, including antihistaminic, analgesic, and antimicrobial effects . The 4aH designation indicates a dihydroquinazolinone structure, which may influence conformational stability and bioavailability compared to fully aromatic analogs.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5,7H,1H3 |
InChI Key |
UVMDCSOCCVWVAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC(=O)C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization to form the quinazolinone core. The methoxy group can be introduced through methylation reactions using appropriate reagents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-methoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Modifications and Substituent Effects
Substituent position and electronic properties critically influence pharmacological activity. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Pharmacological and Physicochemical Properties
- Electron-Withdrawing vs. Dimethoxy substitutions (6,7-OCH₃) () amplify electron-donating capacity, which may enhance interactions with serotonin or histamine receptors .
Hydrogen Bonding and Solubility :
- Fluorine at position 7 () enhances metabolic stability and BBB permeation, as seen in µ-opioid receptor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
